4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-
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Overview
Description
Tazobactam is a pharmaceutical compound that belongs to the class of beta-lactamase inhibitors. It is primarily used in combination with other antibiotics, such as piperacillin and ceftolozane, to enhance their efficacy by preventing the degradation caused by beta-lactamase enzymes produced by certain bacteria . This combination broadens the spectrum of activity against various bacterial infections, including those caused by gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tazobactam is synthesized through a series of chemical reactions involving key intermediates. One common synthetic route involves the use of mercury (II) acetate and azobisisobutyronitrile (AIBN) to facilitate the direct substitution of 1,2,3-triazole onto a commercially available starting material . Another method involves the oxidation of sulfur atoms into sulfone to improve the stability of intermediates, followed by condensation with triazole .
Industrial Production Methods: Industrial production of tazobactam typically involves multi-step processes that ensure high purity and yield. The process includes steps such as azide formation, oxidation, cyclization, and deprotection . These methods are optimized to reduce reaction time, improve yield, and ensure safety during large-scale production.
Chemical Reactions Analysis
Types of Reactions: Tazobactam undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of sulfur atoms to form sulfone is a crucial step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of tazobactam include mercury (II) acetate, azobisisobutyronitrile (AIBN), and potassium permanganate . Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed: The major product formed from these reactions is tazobactam itself, which is then combined with other antibiotics to form pharmaceutical formulations such as piperacillin-tazobactam and ceftolozane-tazobactam .
Scientific Research Applications
Tazobactam has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study beta-lactamase inhibition mechanisms . In biology and medicine, tazobactam is crucial in developing combination therapies to treat bacterial infections, especially those caused by resistant strains . Industrially, it is used in the production of various antibiotic formulations to combat infections in clinical settings .
Mechanism of Action
Tazobactam exerts its effects by irreversibly inhibiting beta-lactamase enzymes, which are responsible for breaking down beta-lactam antibiotics . By inhibiting these enzymes, tazobactam prevents the degradation of antibiotics like piperacillin and ceftolozane, thereby enhancing their antibacterial activity . The molecular targets of tazobactam include the active sites of beta-lactamase enzymes, where it forms a stable complex, rendering the enzyme inactive .
Comparison with Similar Compounds
Similar Compounds: Tazobactam is often compared with other beta-lactamase inhibitors such as clavulanic acid and sulbactam . These compounds share structural similarities and are used to enhance the efficacy of beta-lactam antibiotics.
Uniqueness: What sets tazobactam apart is its broad spectrum of activity and its ability to inhibit a wide range of beta-lactamase enzymes, including those that confer resistance to other inhibitors . This makes tazobactam a valuable component in combination therapies for treating multi-drug-resistant bacterial infections .
Properties
IUPAC Name |
3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQZKKCYTLCDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861116 |
Source
|
Record name | 3-Methyl-4,4,7-trioxo-3-[(1H-1,2,3-triazol-1-yl)methyl]-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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